An In-Depth Technical Guide to 1-(pyrimidin-2-yl)-1H-pyrazol-4-amine: Properties, Structure, and Synthesis
An In-Depth Technical Guide to 1-(pyrimidin-2-yl)-1H-pyrazol-4-amine: Properties, Structure, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structural features, and synthesis of 1-(pyrimidin-2-yl)-1H-pyrazol-4-amine. This heterocyclic compound is a significant scaffold in medicinal chemistry, particularly in the development of kinase inhibitors. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed experimental insights and protocols.
Introduction
1-(Pyrimidin-2-yl)-1H-pyrazol-4-amine, a molecule integrating pyrimidine and pyrazole ring systems, has emerged as a privileged scaffold in the design of biologically active compounds. The unique arrangement of nitrogen atoms in its structure allows for diverse intermolecular interactions, making it an attractive candidate for targeting various enzymes and receptors. Notably, this core structure is a key component in the development of kinase inhibitors, which are at the forefront of targeted cancer therapy. Understanding the fundamental chemical properties and a reliable synthetic route to this compound is paramount for its further exploration and application in medicinal chemistry.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is the foundation for its application in drug development, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.
Key Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₇H₇N₅ | [1] |
| Molecular Weight | 161.16 g/mol | [1] |
| CAS Number | 1156601-73-8 | [2] |
| Appearance | Solid (predicted) | - |
| Melting Point | Not available | - |
| Boiling Point | 445.6 ± 37.0 °C (Predicted) | [3] |
| Density | 1.46 ± 0.1 g/cm³ (Predicted) | [3] |
| pKa | 2.53 ± 0.15 (Predicted) | [4] |
| LogP | 0.2445 (Predicted) | [2] |
| Solubility | Not available | - |
Structural Elucidation
The three-dimensional structure and electronic properties of 1-(pyrimidin-2-yl)-1H-pyrazol-4-amine are critical for its interaction with biological targets.
Molecular Structure
The molecule consists of a pyrimidine ring linked to a pyrazole ring via a nitrogen atom. An amine group is attached to the 4-position of the pyrazole ring.
Figure 1: 2D structure of 1-(pyrimidin-2-yl)-1H-pyrazol-4-amine.
Spectral Data Analysis
While specific experimental spectra for this compound are not widely published, a theoretical analysis based on its structure allows for the prediction of key spectral features.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrimidine and pyrazole rings, as well as the amine protons. The chemical shifts and coupling constants would be characteristic of the electronic environment of each proton. For instance, the pyrimidine protons would likely appear in the aromatic region, with the proton at the 5-position showing a characteristic triplet. The pyrazole protons would also resonate in the aromatic region, and the amine protons would appear as a broad singlet.
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¹³C NMR Spectroscopy: The carbon NMR spectrum would display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts would be indicative of the hybridization and electronic environment of each carbon atom. Carbons in the pyrimidine ring are expected to be in the range of δ 150-165 ppm, while those in the pyrazole ring would be at slightly lower chemical shifts.
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FT-IR Spectroscopy: The infrared spectrum would provide information about the functional groups present. Key expected vibrational frequencies include:
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N-H stretching: Two bands in the region of 3400-3250 cm⁻¹ for the primary amine.[5]
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N-H bending: A band around 1650-1580 cm⁻¹ for the primary amine.[5]
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C=N and C=C stretching: Multiple bands in the 1600-1400 cm⁻¹ region, characteristic of the aromatic pyrimidine and pyrazole rings.
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C-N stretching: Bands in the 1335-1250 cm⁻¹ region for the aromatic amine linkage.[5]
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Mass Spectrometry: The mass spectrum would show a molecular ion peak ([M]⁺) at m/z 161. The fragmentation pattern would be characterized by the cleavage of the pyrimidine and pyrazole rings, as well as the loss of the amino group. The predicted monoisotopic mass is 161.07014 Da.[6]
Synthesis Protocol
A plausible and efficient synthesis of 1-(pyrimidin-2-yl)-1H-pyrazol-4-amine can be achieved through a multi-step process, as suggested by the synthesis of analogous compounds in the literature.[2] The general strategy involves the construction of the 4-aminopyrazole moiety followed by its coupling with a pyrimidine derivative.
Synthetic Workflow Diagram
Figure 2: Proposed synthetic workflow for 1-(pyrimidin-2-yl)-1H-pyrazol-4-amine.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methodologies for the synthesis of similar compounds.[2] Researchers should optimize conditions based on their specific laboratory setup and available reagents.
Step 1: Synthesis of 4-Nitro-1H-pyrazole
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Rationale: The initial step involves the nitration of the pyrazole ring at the 4-position. This is a standard electrophilic aromatic substitution reaction. A mixture of nitric acid and sulfuric acid is a common and effective nitrating agent.
-
Procedure:
-
To a cooled (0-5 °C) and stirred solution of 1H-pyrazole in concentrated sulfuric acid, slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain 4-nitro-1H-pyrazole.
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Step 2: Synthesis of 1-(Pyrimidin-2-yl)-4-nitro-1H-pyrazole
-
Rationale: This step involves a nucleophilic aromatic substitution (SₙAr) reaction where the nitrogen of 4-nitro-1H-pyrazole displaces the chlorine atom on 2-chloropyrimidine. The use of a base is necessary to deprotonate the pyrazole, making it a more potent nucleophile.
-
Procedure:
-
To a solution of 4-nitro-1H-pyrazole in a suitable solvent (e.g., DMF or acetonitrile), add a base (e.g., potassium carbonate or cesium carbonate).
-
Add 2-chloropyrimidine to the mixture.
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Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) and stir for several hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture, pour it into water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield 1-(pyrimidin-2-yl)-4-nitro-1H-pyrazole.
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Step 3: Synthesis of 1-(Pyrimidin-2-yl)-1H-pyrazol-4-amine
-
Rationale: The final step is the reduction of the nitro group to an amine. Catalytic hydrogenation using palladium on carbon is a clean and efficient method for this transformation.
-
Procedure:
-
Dissolve 1-(pyrimidin-2-yl)-4-nitro-1H-pyrazole in a suitable solvent (e.g., ethanol or methanol).
-
Add a catalytic amount of 10% palladium on carbon (Pd/C).
-
Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude 1-(pyrimidin-2-yl)-1H-pyrazol-4-amine. The product can be further purified by recrystallization or column chromatography if necessary.
-
Applications in Drug Discovery
The 1-(pyrimidin-2-yl)-1H-pyrazol-4-amine scaffold is a cornerstone in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.
Kinase Inhibition
The pyrazolopyrimidine core can act as a "hinge-binder," forming hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition. The amino group at the 4-position of the pyrazole can be further functionalized to achieve selectivity and improve pharmacokinetic properties.
Notably, derivatives of this scaffold have shown potent inhibitory activity against Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle. For instance, N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives have been identified as potent CDK2 inhibitors with potential applications in cancer therapy.[7][8]
Mechanism of Action Visualization
Figure 3: Simplified mechanism of kinase inhibition by a 1-(pyrimidin-2-yl)-1H-pyrazol-4-amine derivative.
Conclusion
1-(pyrimidin-2-yl)-1H-pyrazol-4-amine is a heterocyclic compound of significant interest in medicinal chemistry. Its unique structural features and synthetic accessibility make it a valuable scaffold for the development of novel therapeutics, particularly kinase inhibitors. This technical guide has provided a comprehensive overview of its chemical properties, structure, and a detailed synthetic protocol to aid researchers in their drug discovery and development endeavors. Further investigation into the experimental determination of its physicochemical properties and the exploration of its biological activities will undoubtedly continue to expand its utility in the field.
References
-
PubChem. 1-(pyrimidin-2-yl)-1H-pyrazol-4-amine. Available from: [Link]
- Google Patents. US20210009566A1 - Process for the preparation of pyrimidinyl-4-aminopyrazole compounds.
-
PubChemLite. 1-(pyrimidin-2-yl)-1h-pyrazol-4-amine. Available from: [Link]
-
MDPI. Recent Advances in Synthesis and Properties of Pyrazoles. Available from: [Link]
-
MySkinRecipes. 1-(Pyrimidin-2-yl)-1H-pyrazol-4-amine. Available from: [Link]
-
ResearchGate. Optimization of the reaction conditions a .Liu et al. reported the synthesis of pyrazolo[3,4-d]pyrim. Available from: [Link]
-
MDPI. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Available from: [Link]
-
MDPI. Amino-Pyrazoles in Medicinal Chemistry: A Review. Available from: [Link]
-
PubMed. Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Available from: [Link]
-
MDPI. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Available from: [Link]
-
MDPI. Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. Available from: [Link]
-
PubChemLite. 1-(pyridin-2-yl)-1h-pyrazol-4-amine. Available from: [Link]
-
ResearchGate. (PDF) SYNTHESIS, CHARACTERIZATION PYRIMIDINE. Available from: [Link]
-
ResearchGate. Synthesis and Characterization of Novel Pyrazole Derivatives from 4-Florophenylhydrazine and Study Their Cytotoxicity as Anti-Cancer Agent 11. Available from: [Link]
-
analyzetest.com. Different type of amines in FT-IR spectroscopy. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. US20210009566A1 - Process for the preparation of pyrimidinyl-4-aminopyrazole compounds - Google Patents [patents.google.com]
- 3. chemscene.com [chemscene.com]
- 4. TR2021008599T - METHOD FOR THE PREPARATION OF 1H-PIRAZOLO[3,4-d]pyrimidine DERIVATIVES - Google Patents [patents.google.com]
- 5. analyzetest.com [analyzetest.com]
- 6. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of orally available 1<i>H</i>-pyrazolo [3, 4-<i>d</i>] pyrimidin-4-amine derivative as a novel BTK inhibitor - Arabian Journal of Chemistry [arabjchem.org]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
